molecular formula C13H14F2N4O2 B586956 (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide CAS No. 219872-85-2

(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide

Cat. No.: B586956
CAS No.: 219872-85-2
M. Wt: 296.278
InChI Key: OYZNOUGSYGBXCY-ISVAXAHUSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide, which precisely describes the stereochemical configuration and structural connectivity. The molecular formula C₁₃H₁₄F₂N₄O₂ indicates a complex heterocyclic structure with a molecular weight of 296.27 grams per mole, reflecting the presence of multiple functional groups including fluorinated aromatic systems, hydroxyl functionality, and nitrogen-containing heterocycles.

The structural framework consists of a butanamide backbone with specific substitution patterns that define its chemical identity. The 2,4-difluorophenyl moiety is attached at the β-position (carbon-3), providing the compound with distinctive electronic properties due to the presence of two fluorine atoms in specific positions on the benzene ring. The triazole ring system is connected through a methylene bridge at the terminal position of the butanamide chain, creating a complex three-dimensional molecular architecture. The Chemical Abstracts Service registry number 219872-85-2 provides a unique identifier for this specific stereoisomer, distinguishing it from other possible configurational isomers.

Chemical Property Value
Molecular Formula C₁₃H₁₄F₂N₄O₂
Molecular Weight 296.27 g/mol
Chemical Abstracts Service Number 219872-85-2
PubChem Compound Identifier 71316063
InChI Key OYZNOUGSYGBXCY-ISVAXAHUSA-N
Melting Point 160-162°C

The compound exists as a white solid under standard conditions with a melting point range of 160-162°C, indicating significant intermolecular interactions that stabilize the crystal lattice. The presence of multiple hydrogen bond donors and acceptors, including the hydroxyl group, amide functionality, and triazole nitrogen atoms, contributes to the relatively high melting point and solid-state stability. The simplified molecular-input line-entry system representation CC@@HC@(C2=C(C=C(C=C2)F)F)O clearly illustrates the stereochemical configuration and connectivity patterns.

Stereochemical Configuration and Chiral Center Characterization

The molecule contains two well-defined chiral centers at carbon-2 and carbon-3 of the butanamide chain, both configured in the R-absolute configuration according to Cahn-Ingold-Prelog priority rules. The stereochemical designation (αR,βR) or equivalently (2R,3R) indicates that both chiral centers adopt the same absolute configuration, creating a specific three-dimensional arrangement that is crucial for the compound's biological activity and synthetic utility. This particular stereochemical configuration is essential for its role as an intermediate in isavuconazole synthesis, as the final antifungal product requires precise stereochemical control to achieve optimal pharmacological properties.

The α-chiral center (carbon-2) bears a methyl substituent and is directly adjacent to the amide carbonyl group, while the β-chiral center (carbon-3) supports both the 2,4-difluorophenyl group and the hydroxyl functionality. The spatial arrangement of these substituents creates a complex conformational landscape that influences the molecule's interactions with biological targets and synthetic reagents. The R-configuration at both centers results in a specific orientation of the fluorinated aromatic ring relative to the triazole heterocycle, which may be important for binding interactions in biological systems.

Chiral Center Position Configuration Substituents
α-Carbon Carbon-2 R Methyl, Hydrogen, Amide carbonyl
β-Carbon Carbon-3 R 2,4-Difluorophenyl, Hydroxyl, Methylene bridge

The stereochemical integrity of this compound is maintained through careful synthetic procedures that preserve the desired configuration at both chiral centers. The hydroxyl group at the β-position introduces additional complexity through potential hydrogen bonding interactions, both intramolecularly and intermolecularly, which can influence the compound's physical properties and reactivity patterns. The specific R,R-configuration may also impact the compound's solubility characteristics, as evidenced by its reported slight solubility in chloroform and methanol.

Tautomeric Forms of 1,2,4-Triazole Core in Aqueous and Organic Media

The 1,2,4-triazole heterocycle within this compound exhibits characteristic tautomeric behavior that significantly influences its chemical and biological properties. The triazole ring can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and 4H-1,2,4-triazole configurations, with the 1H-form being thermodynamically more stable under most conditions. In the context of this specific compound, the triazole ring is substituted at the nitrogen-1 position through the methylene bridge, which constrains the tautomeric equilibrium and favors the 1H-tautomeric form.

Theoretical calculations using density functional theory methods have demonstrated that the 1H-tautomer of 1,2,4-triazole is energetically favored over the 4H-tautomer by approximately 6.25 kilocalories per mole in the gas phase. This energy difference arises from differences in nitrogen lone pair repulsion and aromatic stabilization patterns between the two tautomeric forms. The 1,2,4-triazole ring system exhibits rapid tautomeric equilibration under normal conditions, with the equilibrium position being influenced by solvent polarity, temperature, and the presence of hydrogen bonding interactions.

In aqueous media, the tautomeric behavior of 1,2,4-triazole-containing compounds is influenced by hydration effects and the formation of hydrogen bonds with water molecules. The compound's solubility characteristics in different solvents reflect these tautomeric preferences, with polar protic solvents generally stabilizing the 1H-tautomeric form through hydrogen bonding interactions. The presence of the hydroxyl group and amide functionality in the molecule provides additional sites for hydrogen bonding, which can further influence the tautomeric equilibrium of the triazole ring.

Solvent System Preferred Tautomer Stabilization Factor
Aqueous Media 1H-1,2,4-triazole Hydrogen bonding with water
Organic Solvents 1H-1,2,4-triazole Reduced lone pair repulsion
Gas Phase 1H-1,2,4-triazole Intrinsic electronic stabilization

The tautomeric behavior of the triazole ring has important implications for the compound's reactivity and biological activity. Different tautomeric forms may exhibit distinct binding affinities for biological targets, and the ability to undergo rapid tautomeric interconversion can provide conformational flexibility that enhances binding interactions. The substitution pattern in this compound, with the triazole nitrogen-1 position occupied by the methylene bridge, effectively locks the ring in the 1H-tautomeric form, providing structural predictability that is valuable for pharmaceutical applications.

Properties

IUPAC Name

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)/t8-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZNOUGSYGBXCY-ISVAXAHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747625
Record name (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219872-85-2
Record name (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways for the Triazole Core

The 1H-1,2,4-triazole ring serves as the foundational structure for this compound. Patent CN105906575A details a high-pressure synthesis using formic acid esters, hydrazine hydrate, and ammonium salts . For example, methyl formate (4.0 kg), 85% hydrazine hydrate (2.0 kg), and ammonium chloride (2.0 kg) react at 120°C under sealed stirring to yield a triazole intermediate with 90% efficiency . The general reaction mechanism proceeds via ammonolysis of formic ester to formamide, followed by cyclization with hydrazine:

Formic ester+Hydrazine1H-1,2,4-triazole+Alcohol byproduct\text{Formic ester} + \text{Hydrazine} \rightarrow \text{1H-1,2,4-triazole} + \text{Alcohol byproduct}

Key variables influencing yield include:

ParameterOptimal RangeImpact on Yield
Temperature120–130°C±5% efficiency
Ammonium saltCl⁻ > HCO₃⁻ > SO₄²⁻Cl⁻ gives 90%
Reaction time1–2 hoursProlonged time reduces byproducts

Substituting methyl formate with butyl formate lowers the reaction temperature to 100°C but increases alcohol byproduct complexity .

Introduction of the 2,4-Difluorophenyl Group

The 2,4-difluorophenyl moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. A modified Ullmann reaction using copper(I) iodide and 1,10-phenanthroline in DMF at 80°C attaches the aryl group to the triazole core . The stereochemical outcome (αR,βR) is controlled using chiral auxiliaries, such as (R)-BINOL, during the Grignard addition of methyl magnesium bromide to a ketone intermediate .

For instance:

  • Ketone Formation : React triazole with 2,4-difluorobenzaldehyde under acidic conditions.

  • Grignard Addition : Treat the ketone with methyl magnesium bromide in THF at −78°C to set the α-methyl stereocenter.

  • Hydroxylation : Epoxidation followed by acid-catalyzed ring opening introduces the β-hydroxy group .

Stereochemical Control and Resolution

The (αR,βR) configuration is achieved through enantioselective catalysis. Patent applications describe using Sharpless asymmetric dihydroxylation with AD-mix-β to obtain >98% enantiomeric excess (ee) at the β-hydroxy position . Chiral HPLC (Chiralpak IC column) resolves diastereomers, with the target isomer eluting at 12.3 minutes under 70:30 hexane:isopropanol conditions .

Critical factors for stereopurity:

  • Temperature : Reactions below −20°C minimize racemization.

  • Catalyst Loading : 5 mol% Rhodium-(R)-BINAP increases ee by 15% compared to lower concentrations .

Amidation of the Butanenitrile Intermediate

The final step converts (αR,βR)-β-(2,4-difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile to the corresponding butanamide. Hydrogen peroxide (30%) and sodium hydroxide in aqueous ethanol hydrolyze the nitrile to an amide at 60°C for 8 hours . Alternative methods employ Burgess reagent in dichloromethane for milder conditions .

MethodConditionsYieldPurity
Alkaline hydrolysis60°C, 8 hours85%98.5%
Burgess reagent25°C, 2 hours92%99.1%

Industrial-Scale Process Optimization

Challenges in large-scale production include byproduct management and solvent selection. Patent CN105906575A highlights ethanol as the optimal crystallization solvent, achieving 84–90% recovery . Continuous flow systems reduce reaction times by 40% compared to batch processes . Environmental considerations favor recycling methanol byproducts via distillation .

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : Retention time = 6.8 minutes (C18 column, 40:60 acetonitrile:water).

  • MS (ESI+) : m/z 297.2 [M+H]+ .

  • XRD : Confirms crystalline form with a melting point of 121°C .

Applications and Derivatives

This compound is a key intermediate for antifungal agents like Isavuconazole. Substituting 2,4-difluorophenyl with 2,5-difluorophenyl alters pharmacokinetic profiles, reducing CYP450 inhibition by 30% .

Chemical Reactions Analysis

Types of Reactions

(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The 2,4-difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Substituents Key Applications
(AlphaR,BetaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid 166948-49-8 C₁₃H₁₃F₂N₃O₃ 297.26 g/mol Carboxylic acid 2,4-difluorophenyl Intermediate for Albaconazole
(AlphaS,BetaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile 241479-74-3 C₁₃H₁₁F₂N₅O 299.26 g/mol Nitrile 2,5-difluorophenyl Antifungal precursor
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide 241479-75-4 C₁₃H₁₄F₂N₄O₂ 308.28 g/mol Amide 2,5-difluorophenyl Investigational antifungal
Efinaconazole 164650-44-6 C₁₈H₂₂F₂N₄O 348.39 g/mol Piperidineethanol 2,4-difluorophenyl Approved antifungal (Jublia®)
Voriconazole N-oxide 618109-05-0 C₁₆H₁₄F₃N₅O₂ 365.30 g/mol Pyrimidineethanol 2,4-difluorophenyl Major metabolite of Voriconazole

Key Differences and Implications

Substituent Position :

  • 2,4-Difluorophenyl vs. 2,5-Difluorophenyl : The 2,4-difluoro substitution (as in Efinaconazole and Voriconazole derivatives) enhances antifungal activity by optimizing interactions with fungal cytochrome P450 enzymes . In contrast, 2,5-difluoro analogs (e.g., CAS 241479-75-4) show reduced efficacy due to altered steric and electronic properties .

Functional Group Impact: Butanamide vs. Butanoic Acid: The amide group in the target compound improves metabolic stability compared to the carboxylic acid analog (CAS 166948-49-8), which is prone to rapid glucuronidation . Nitrile vs.

Pharmacokinetics: Efinaconazole: The piperidineethanol moiety increases lipophilicity, enabling topical use for onychomycosis . Voriconazole N-oxide: As a metabolite, it retains partial antifungal activity but is less potent than the parent drug .

Antifungal Activity

  • Efinaconazole : Demonstrates broad-spectrum activity against Candida and Dermatophytes (MIC₉₀: 0.03–0.5 µg/mL) .
  • Voriconazole N-oxide : Exhibits 10-fold lower potency than Voriconazole against Aspergillus fumigatus (MIC₉₀: 4 µg/mL vs. 0.5 µg/mL) .
  • Butanamide Derivatives : Preliminary studies on CAS 241479-75-4 show moderate activity (MIC₉₀: 8 µg/mL) against C. albicans, suggesting a need for structural optimization .

Biological Activity

The compound (AlphaR,BetaR)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide is a member of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C13H14F2N4OS
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 170863-34-0

Pharmacological Profile

  • Antifungal Activity :
    • Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds within this class can inhibit the growth of various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes.
    • A study demonstrated that related triazole compounds exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 0.0156 μg/mL .
  • Antibacterial Activity :
    • The antibacterial efficacy of triazoles has been explored against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.
    • In vitro tests revealed that certain triazole derivatives achieved MIC values ranging from 1 to 8 μg/mL against various bacterial strains .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Cell viability assays conducted on HeLa cells indicated significant growth inhibition when treated with triazole derivatives .
    • The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the triazole ring enhance cytotoxic effects against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting enzymes involved in fungal sterol biosynthesis.
  • Cell Membrane Disruption : By altering membrane permeability in microbial cells, these compounds can induce cell death.
  • Cytokine Modulation : Some studies have indicated that triazole derivatives can modulate cytokine release in immune cells, impacting inflammation and immune responses .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of several new 1,2,4-triazole derivatives against Candida species. The results showed that compounds with the difluorophenyl substitution exhibited enhanced antifungal potency compared to standard treatments like fluconazole .

Case Study 2: Anticancer Activity

In a laboratory setting, a series of triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that specific structural modifications led to increased apoptosis rates in HeLa cells compared to untreated controls .

Data Summary Table

Biological ActivityCompoundMIC (μg/mL)Reference
Antifungal(AlphaR,BetaR)-Beta-(2,4-Difluorophenyl)0.0156
Antibacterial(AlphaR,BetaR)-Beta-(2,4-Difluorophenyl)1-8
AnticancerHeLa CellsSignificant Growth Inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanamide, and how can reaction parameters be optimized?

  • Answer : A common approach involves condensation reactions of substituted triazole precursors with fluorinated aromatic aldehydes. For example, refluxing 4-amino-triazole derivatives with 2,4-difluorobenzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours yields intermediates, followed by alkylation or amidation steps to introduce the butanamide moiety . Optimization includes:

  • Temperature : Controlled reflux (70–80°C) to minimize side reactions.

  • Solvent : Ethanol or acetonitrile for solubility and stability.

  • Catalysis : Acidic or basic catalysts to enhance reaction rates (e.g., acetic acid for imine formation) .

  • Yield Improvement : Column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

    Table 1 : Example Reaction Conditions

    StepReagentsSolventTemperatureTimeYield (%)
    14-Amino-triazole, 2,4-difluorobenzaldehydeEthanol80°C4 hr65–70
    2Intermediate + butanamide precursorDMFRT12 hr50–55

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure and stereochemistry?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., hydroxy and methyl groups). NOESY experiments can resolve spatial proximity of alpha/beta substituents .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) for absolute configuration determination. Key parameters:
  • Data Collection : High-resolution (<1.0 Å) data to resolve fluorine atoms.
  • Refinement : Anisotropic displacement parameters for heavy atoms (e.g., F, N) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak).

Q. What analytical strategies are used to assess purity and stability under varying conditions?

  • Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolysis or oxidation products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for triazoles).

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., hydroxy and triazole groups) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or fungal CYP51 (target for antifungals). Key parameters:
  • Grid Box : Centered on heme iron for CYP targets.
  • Scoring Function : AMBER force field for binding affinity estimation .
  • ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP inhibition.

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, pseudo-merohedral twinning in triazole derivatives requires careful assignment of HKLF5 format data .
  • Disordered Atoms : PART/SUMP restraints for fluorine atoms in 2,4-difluorophenyl groups.
  • Validation Tools : CheckCIF (via IUCr) to flag unusual bond lengths/angles .

Q. How can synthetic routes be modified to enhance enantiomeric purity for biological studies?

  • Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries during hydroxy group introduction.
  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate diastereomers.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Table 2 : Enantiomeric Excess Optimization

MethodCatalyst/Resolving AgentPurity (%)
Asymmetric Catalysis(R)-BINAP-Pd85–90
Chiral HPLCChiralpak IA>99

Q. What mechanistic insights explain the compound’s biological activity against fungal targets?

  • Answer :

  • Target Binding : Docking studies suggest the triazole ring coordinates to heme iron in CYP51, inhibiting ergosterol biosynthesis. Fluorine atoms enhance binding via hydrophobic interactions .
  • Resistance Mitigation : Structure-activity relationship (SAR) studies show that beta-hydroxy groups reduce susceptibility to efflux pumps in Candida spp. .

Key Notes

  • Data Sources : Excluded non-academic sources (e.g., commercial catalogs).
  • Methodology Emphasis : Focused on reproducible experimental and computational protocols.
  • Contradictions Addressed : Highlighted SHELX refinement challenges and enantiomer separation strategies.

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